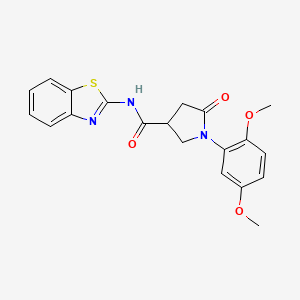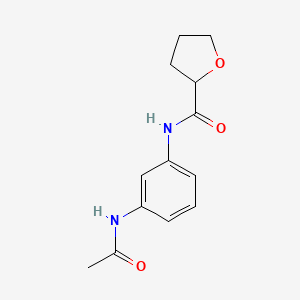![molecular formula C22H27NO6 B11159542 trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11159542.png)
trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a chromen-2-one (coumarin) core structure Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Acetamido Group Addition: The acetamido group is added via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Cyclohexane-1-Carboxylic Acid Attachment: The final step involves the attachment of the cyclohexane-1-carboxylic acid moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamido and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new coumarin derivatives with potential biological activities .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the synthesis of dyes, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-{[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chromen-2-one core allows it to bind to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways . Additionally, the compound’s structural features enable it to interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: A simpler coumarin derivative with similar biological activities.
4-Hydroxycoumarin: Known for its anticoagulant properties.
Umbelliferone: A naturally occurring coumarin with antioxidant and anti-inflammatory activities.
Uniqueness
4-{[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its complex structure, which combines the biological activities of coumarins with additional functional groups that enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H27NO6 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO6/c1-12-16-8-9-18(28-3)13(2)20(16)29-22(27)17(12)10-19(24)23-11-14-4-6-15(7-5-14)21(25)26/h8-9,14-15H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
RRPNRAOSIKSLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159461.png)

![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11159483.png)
![5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11159487.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11159491.png)

![Dimethyl 2-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11159515.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11159518.png)

![3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11159530.png)
![2-{[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzamide](/img/structure/B11159538.png)
![N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide](/img/structure/B11159540.png)
![{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid](/img/structure/B11159558.png)
